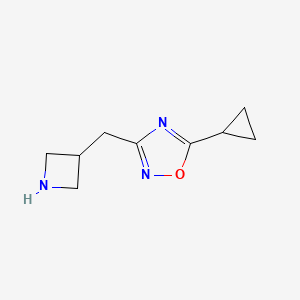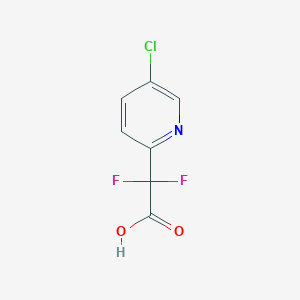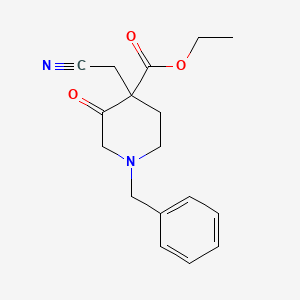![molecular formula C11H17Cl2N3O B1473923 3-(吡啶并-3-氧基)-8-氮杂双环[3.2.1]辛烷二盐酸盐 CAS No. 1820740-02-0](/img/structure/B1473923.png)
3-(吡啶并-3-氧基)-8-氮杂双环[3.2.1]辛烷二盐酸盐
描述
The compound “3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound .
Synthesis Analysis
The synthesis of similar structures involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of α,β-unsaturated acylammonium intermediates generated by activation of unsaturated acyl chlorides .Molecular Structure Analysis
The geometric structure calculations for similar structures were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . Molecular modeling studies were carried out on a set of piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar structures include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU . Another reaction involves the use of α,β-unsaturated acylammonium intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar structures were evaluated using theoretical methods. The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated .科学研究应用
医药化学中的吡啶并衍生物
吡啶并衍生物,包括与指定化合物相关的衍生物,因其药理特性而被广泛研究。由于其结构多样性和显着的生物活性,它们以其在药物设计和开发中的多功能性而闻名。
抗糖尿病、抗哮喘和抗癌活性
唑并[d]吡啶并酮衍生物与广泛的生物活性相关,特别是抗糖尿病、抗哮喘、抗癌、镇痛、抗炎、抗血栓、抗抑郁和抗菌活性。这些化合物对 PDE、COX 和 DPP-4 等靶标的重要性突出了它们在治疗应用中的潜力 (Tan 和 Ozadali Sari,2020 年)。
化学传感应用
与吡啶并化合物密切相关的吡啶衍生物已显示出从医药应用到化学传感等重要作用。它们对各种离子和中性物质的高亲和力使其成为有效的化学传感器,表明具有开发新型诊断工具和分析方法的潜力 (Abu-Taweel 等人,2022 年)。
合成中间体
杂环 N-氧化物衍生物的化学,包括吡啶并衍生物,强调了它们作为多功能合成中间体的效用。它们在有机合成、催化和药物开发中的应用突出了 3-(吡啶并-3-氧基)-8-氮杂双环[3.2.1]辛烷二盐酸盐等化合物在促进复杂分子合成以用于治疗和工业应用方面的潜力 (Li 等人,2019 年)。
未来方向
生化分析
Biochemical Properties
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. These receptors are a type of ligand-gated ion channel found in the nervous system. The compound binds to these receptors, mimicking the action of acetylcholine, and thereby modulating synaptic transmission. This interaction is significant as it influences various physiological processes, including muscle contraction, neurotransmitter release, and cognitive functions .
Cellular Effects
The effects of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride on cells are profound. It influences cell signaling pathways by activating nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling cascades. This compound has been shown to affect gene expression, particularly genes involved in synaptic plasticity and neuronal survival. Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride exerts its effects through binding interactions with nicotinic acetylcholine receptors. This binding leads to the opening of ion channels, allowing the influx of calcium ions into the cell. The increase in intracellular calcium triggers various signaling pathways, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of nicotinic acetylcholine receptors, resulting in changes in cellular function and gene expression. These effects are particularly evident in in vitro studies using neuronal cell cultures .
Dosage Effects in Animal Models
The effects of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride vary with different dosages in animal models. At low doses, the compound exhibits antinociceptive properties, reducing pain perception in rodents. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effect without causing toxicity .
Metabolic Pathways
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain pharmacological activity. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as neuronal synapses, where it can exert its pharmacological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is critical for its activity and function. It is primarily localized to the plasma membrane, where nicotinic acetylcholine receptors are found. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects .
属性
IUPAC Name |
3-pyridazin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-11(14-12-5-1)15-10-6-8-3-4-9(7-10)13-8;;/h1-2,5,8-10,13H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOVFXRKSWQJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)

![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)


![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)




![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
